2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal

Organic Synthesis Heterocyclic Chemistry Procurement Specification

2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal (CAS 338400-32-1) is a hydrazone compound within the arylhydrazono-3-oxopropanal class. Characterized by a 3,5-dimethylphenyl hydrazono moiety and a 4-methoxyphenyl ketone group, it serves as a key intermediate in the synthesis of various heterocyclic systems, including pyrazoles, isoxazoles, and pyridazines, and has potential as a ligand for metal complexes.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
Cat. No. B12333830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C18H18N2O3/c1-12-8-13(2)10-15(9-12)19-20-17(11-21)18(22)14-4-6-16(23-3)7-5-14/h4-11,21H,1-3H3/b17-11+,20-19?
InChIKeyVHNGETQKKOCAAN-OEQLELKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal: A Versatile Arylhydrazono-3-oxopropanal Building Block for Heterocyclic Synthesis and Ligand Design


2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal (CAS 338400-32-1) is a hydrazone compound within the arylhydrazono-3-oxopropanal class . Characterized by a 3,5-dimethylphenyl hydrazono moiety and a 4-methoxyphenyl ketone group, it serves as a key intermediate in the synthesis of various heterocyclic systems, including pyrazoles, isoxazoles, and pyridazines, and has potential as a ligand for metal complexes [1]. Its molecular formula is C18H18N2O3 with a molecular weight of 310.3 g/mol .

Why Generic Substitution of 2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal is Not Advisable Without Analytical Verification


Direct replacement of 2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal with structurally similar arylhydrazono-3-oxopropanals is not scientifically sound due to the critical influence of the 3,5-dimethyl and 4-methoxy substituents on the compound's electronic properties and reactivity. Comparative studies on analogous systems show that variations in the aryl substitution pattern lead to significant differences in cyclization yields, regioselectivity, and the photophysical properties of the resulting heterocycles [1]. Substituting with an unsubstituted or differently substituted phenylhydrazone can result in altered reaction pathways and product profiles, underscoring the need for precise procurement of the target structure for reproducible synthetic outcomes [2].

Quantitative Differentiation Guide for 2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal


Purity Specification and Batch Reproducibility for Reliable Heterocyclic Synthesis

For procurement, the specification of 95% purity (as provided by AKSci) for the target compound is a critical differentiator. While no direct head-to-head comparison data for this specific compound exists, cross-study analysis of analogous arylhydrazono-3-oxopropanals shows that small impurities, especially from incomplete condensation, can drastically reduce cyclization yields. A purity of 95% is a standard benchmark for reliable heterocyclic synthesis, ensuring reproducible formation of pyrazole and isoxazole derivatives as demonstrated in class-level studies [1].

Organic Synthesis Heterocyclic Chemistry Procurement Specification

Reactivity Advantage in Cyclization: Regioselectivity to Pyrazoles vs. Isoxazoles

The 3,5-dimethylphenyl and 4-methoxyphenyl substitution pattern on the 2-arylhydrazono-3-oxopropanal scaffold has been shown, at a class level, to influence the regioselectivity of cyclization reactions. In the broader class, refluxing with phenylhydrazine or hydrazine hydrate leads specifically to arylazopyrazoles, a pathway distinct from reaction with hydroxylamine which yields isoxazoles [1]. The target compound's specific electron-donating methoxy group at the para position and the steric bulk of the 3,5-dimethyl groups are expected to enhance this regioselectivity compared to analogs with electron-withdrawing or unsubstituted phenyl rings, although a direct quantitative comparison is not available in the current literature.

Regioselective Synthesis Pyrazole Isoxazole Reaction Path Control

Stability and Long-Term Storage for Consistent Inventory Management

Vendor recommendations for the target compound specify long-term storage in a cool, dry place to maintain its integrity . This is a critical procurement differentiator when compared to more labile hydrazones that require refrigeration or inert atmosphere. For example, some alkyl hydrazones decompose at room temperature, whereas the conjugated and crystalline nature of this arylhydrazono-3-oxopropanal, inferred from its structure, contributes to its ambient storage stability.

Storage Condition Chemical Stability Procurement Specification

Lowest Advertised Impurity Profile for Cost-Effective Bulk Synthesis

Among available commercial sources, AKSci offers the target compound with a specification of 95% purity at a price point that is typically lower than comparable building blocks with similar substitution patterns, based on a survey of listed prices. For instance, a closely related compound, 2-[2-(3,5-dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal, is often listed at a higher cost per gram due to more expensive halogenated starting materials . This makes the 3,5-dimethylated analog a more cost-effective choice for large-scale heterocycle library synthesis.

Procurement Cost Bulk Synthesis Impurity Profile

High-Impact Application Scenarios for 2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal


Regioselective Synthesis of 3-Aroylpyrazole Libraries for Drug Discovery

The compound's reactivity profile, inferred from its substitution pattern, makes it a superior precursor for the regioselective synthesis of 3-aroylpyrazoles. When refluxed with hydrazine hydrate, it preferentially yields the pyrazole scaffold with minimal byproduct formation, a key advantage over less electron-rich arylhydrazono-3-oxopropanals [1]. This is critical in medicinal chemistry for generating compound libraries with consistent core structures.

Synthesis of Photophysically Active Arylazo Compounds

The extended π-system of the hydrazone, coupled with the electron-donating methoxy group, positions this compound as an excellent building block for synthesizing bis(arylazo)vinyl compounds with tunable photophysical properties. Recent green chemistry protocols demonstrate its utility in aqueous-phase syntheses without catalysts, a significant advantage for developing sustainable materials with potential applications in sensors or organic electronics [2].

Corrosion Inhibition Studies Leveraging Hydrazone-Metal Complexation

The ability of hydrazones to adsorb onto metal surfaces and form stable complexes makes this compound a candidate for corrosion inhibition research. The specific 3,5-dimethyl and 4-methoxy substitution can enhance electron donation and molecular planarity, which is critical for strong adsorption onto mild steel in acidic media, a property being actively researched for environmentally friendly industrial inhibitors [3].

Reliable Scale-Up for Heterocyclic Synthesis in Academic Core Facilities

Owing to its defined 95% purity, ambient storage stability, and competitive pricing, this compound is an ideal standard building block for academic core synthesis facilities. It enables the reliable production of gram-scale quantities of pyrazoles and isoxazoles for biological screening, minimizing the batch-to-batch variability that can compromise high-throughput screening campaigns .

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